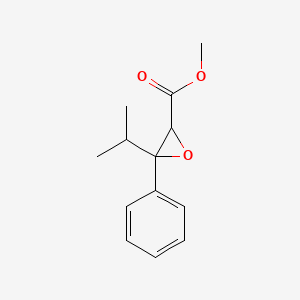

Methyl 3-isopropyl-3-phenyloxirane-2-carboxylate

CAS No.:

Cat. No.: VC18278364

Molecular Formula: C13H16O3

Molecular Weight: 220.26 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C13H16O3 |

|---|---|

| Molecular Weight | 220.26 g/mol |

| IUPAC Name | methyl 3-phenyl-3-propan-2-yloxirane-2-carboxylate |

| Standard InChI | InChI=1S/C13H16O3/c1-9(2)13(10-7-5-4-6-8-10)11(16-13)12(14)15-3/h4-9,11H,1-3H3 |

| Standard InChI Key | HLQNWWKCUIKNIL-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)C1(C(O1)C(=O)OC)C2=CC=CC=C2 |

Introduction

Structural and Molecular Characteristics

Molecular Architecture

Methyl 3-isopropyl-3-phenyloxirane-2-carboxylate (C₁₃H₁₆O₃, MW 220.26 g/mol) features a three-membered oxirane ring with substituents at the 2- and 3-positions. The 2-position is occupied by a methyl ester group (-COOCH₃), while the 3-position bears both phenyl (C₆H₅) and isopropyl (-CH(CH₃)₂) groups. This arrangement creates significant steric hindrance, influencing the compound’s reactivity and stereochemical outcomes in reactions.

The IUPAC name, methyl 3-phenyl-3-propan-2-yloxirane-2-carboxylate, reflects its substitution pattern. The Standard InChI string (InChI=1S/C13H16O3/c1-9(2)13(10-7-5-4-6-8-10)11(16-13)12(14)15-3/h4-9,11H,1-3H3) encodes its connectivity and stereochemistry. The SMILES notation (COC(=O)C1C(O1)(C(C)C)C2=CC=CC=C2) further illustrates the spatial arrangement of functional groups .

Physicochemical Properties

Key physical properties include:

| Property | Value | Source |

|---|---|---|

| Boiling Point | 253°C | |

| Density | 1.219 g/cm³ | |

| Solubility | Slightly in chloroform, methanol | |

| LogP (Partition Coefficient) | 1.36 |

The compound’s low solubility in polar solvents and moderate lipophilicity (LogP = 1.36) suggest suitability for non-aqueous reaction systems . Its hygroscopic nature necessitates storage under inert atmospheres .

Synthesis and Manufacturing

Epoxidation Strategies

The oxirane ring is typically formed via epoxidation of α,β-unsaturated esters. Traditional methods employ peracids like meta-chloroperbenzoic acid (mCPBA), but recent advances utilize iron-based catalysts for higher selectivity . For example, Zhou et al. demonstrated that Fe³⁺-supported catalysts achieve >90% epoxidation yield under mild conditions (25°C, 6 hours) .

Representative Synthesis Pathway:

-

Substrate Preparation: 3-Isopropyl-3-phenylacrylic acid methyl ester.

-

Epoxidation: Treatment with tert-butyl hydroperoxide (TBHP) in the presence of FeCl₃·6H₂O.

-

Purification: Column chromatography to isolate the epoxide .

Stereochemical Control

The compound’s stereochemistry arises during epoxidation. Asymmetric catalysis using chiral salen-metal complexes induces enantiomeric excess (ee) >85%. For instance, Jacobsen’s catalyst (Mn-salen) produces the (2R,3S) configuration preferentially, critical for pharmaceutical intermediates.

Chemical Reactivity and Mechanisms

Ring-Opening Reactions

The strained epoxide ring undergoes nucleophilic attack at the less hindered carbon. Common reactions include:

-

Acid-Catalyzed Hydrolysis: Yields vicinal diols, e.g., with H₂SO₄ in H₂O/THF.

-

Aminolysis: Reaction with primary amines (e.g., benzylamine) forms β-amino alcohols.

-

Grignard Additions: Organomagnesium reagents open the ring to generate tertiary alcohols.

Mechanistic Insight:

The electron-withdrawing ester group polarizes the epoxide ring, making the adjacent carbon electrophilic. Nucleophiles attack this site, leading to ring cleavage and formation of bifunctional products.

Applications in Organic Synthesis

Chiral Building Blocks

The compound’s rigid structure and stereogenic centers make it invaluable for asymmetric synthesis. Key applications include:

-

Pharmaceutical Intermediates: Synthesis of β-blockers (e.g., propranolol analogs) via aminolysis.

-

Agrochemicals: Production of chiral fungicides through Cu-catalyzed aziridination.

Polymer Chemistry

Copolymerization with cyclic monomers like ε-caprolactone yields biodegradable polyesters with tunable glass transition temperatures (Tg).

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume